2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide
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Overview
Description
2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide is an organic compound with a molecular formula of C15H16ClNO It is a derivative of acetamide, featuring a naphthalene ring, a chlorine atom, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with naphthalene and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Naphthyl derivatives with additional functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(naphthalen-1-YL)acetamide: Similar structure but lacks the propyl group.
2-Chloro-N-(naphthalen-1-YL)propanamide: Similar structure but with a different alkyl chain length.
Uniqueness
2-Chloro-N-(naphthalen-1-YL)-N-propylacetamide is unique due to the presence of both the naphthalene ring and the propyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-chloro-N-naphthalen-1-yl-N-propylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-10-17(15(18)11-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVOWDWIFZILA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC2=CC=CC=C21)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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